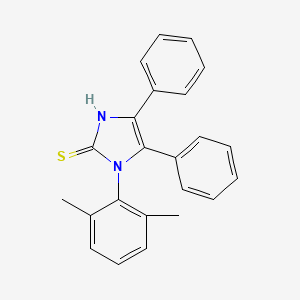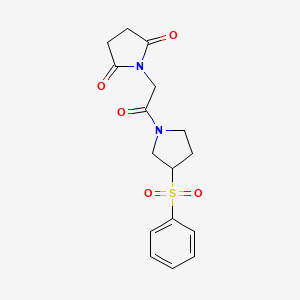
1-(2-Oxo-2-(3-(fenilsulfonil)pirrolidin-1-il)etil)pirrolidina-2,5-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring system
Aplicaciones Científicas De Investigación
1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
Target of Action
The compound “1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione” is a pyrrolidine derivative. Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been found to have a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It’s known that the steric factors can influence the biological activity of pyrrolidine derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with a phenylsulfonyl chloride under basic conditions to form the sulfonylated intermediate. This intermediate is then subjected to further reactions, including cyclization and oxidation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Oxo-2-(3-(methylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione
- 1-(2-Oxo-2-(3-(ethylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione
Uniqueness
1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it valuable for various applications.
Propiedades
IUPAC Name |
1-[2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-14-6-7-15(20)18(14)11-16(21)17-9-8-13(10-17)24(22,23)12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYCQZNYFIKTPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
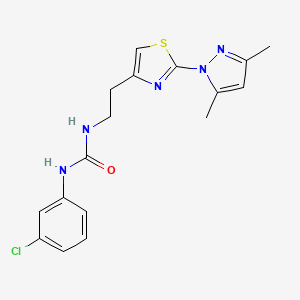
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2369174.png)
![Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2369177.png)
![N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2369178.png)
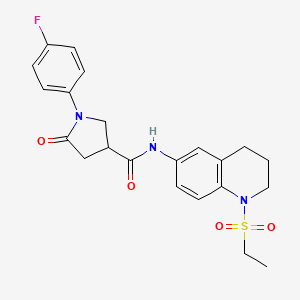
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2369182.png)
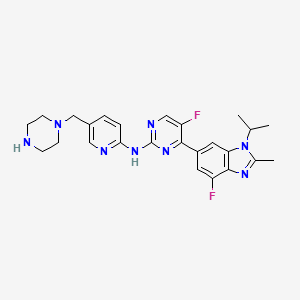
![2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B2369186.png)
![methyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369187.png)
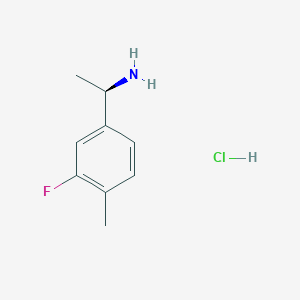
![3-Fluorobenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2369190.png)
![1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2369191.png)
![2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide](/img/structure/B2369192.png)
